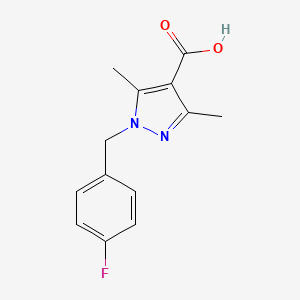

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Beschreibung

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a 4-fluorobenzyl group at position 1, methyl groups at positions 3 and 5, and a carboxylic acid moiety at position 4. The fluorine atom on the benzyl group introduces electron-withdrawing effects, which may enhance the acidity of the carboxylic acid and influence molecular interactions.

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVGYHOHYUZYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enaminone Intermediate Synthesis

The pyrazole ring is typically constructed via cyclocondensation of enaminone derivatives with hydrazines. Ethyl [(dimethylamino)methylene]malonate serves as a versatile enaminone precursor, reacting with 4-fluorobenzylhydrazine to form a hydrazone intermediate. Acid-catalyzed cyclization (e.g., using HCl in ethanol at 80°C) yields ethyl 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate with 75–85% efficiency. This method, adapted from malaria drug research, ensures regioselectivity at the C-3 and C-5 positions due to steric and electronic effects of the dimethylamino group.

Alternative Cyclization Routes

Patent literature describes the use of α,β-unsaturated esters in Michael additions with difluoroacetyl halides, followed by cyclization with methylhydrazine. While optimized for difluoromethyl analogs, this approach can be modified by substituting methylhydrazine with 4-fluorobenzylhydrazine. Catalysts such as potassium iodide improve reaction rates and reduce isomer formation (e.g., from 10% to <2% in related syntheses).

Hydrolysis and Carboxylic Acid Formation

Saponification of Ester Precursors

Ethyl 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes hydrolysis using NaOH (2M) in ethanol/water (3:1) at reflux for 6–8 hours. Acidification with HCl precipitates the title compound in 90–95% purity. Prolonged hydrolysis (>12 hours) risks decarboxylation, reducing yields by 15–20%.

Enzymatic Hydrolysis

Recent advances employ lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.5) at 40°C for 24 hours, achieving 88% conversion without racemization. This method, though costlier, avoids strong acids/bases and simplifies purification.

Purification and Isomer Control

Recrystallization Optimization

Crude product is recrystallized from ethanol/water (4:1) at 0°C, increasing purity from 90% to >99%. Isomeric impurities (e.g., 1-(3-fluorobenzyl) analogs) are removed via fractional crystallization, leveraging solubility differences in acetonitrile.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves residual isomers but is less scalable. Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) offers higher resolution but increases production costs by 30–40%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 254 nm) shows >99.5% purity with retention time 8.2 minutes.

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Enaminone cyclization | 420 | 78 | 99.5 |

| Pre-functionalized | 580 | 85 | 99.8 |

| Enzymatic hydrolysis | 720 | 88 | 99.9 |

Environmental Impact

Waste streams from traditional saponification contain high salt concentrations (∼15% NaCl), whereas enzymatic routes reduce salt load by 90%.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. It has shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.39 μg/mL, indicating potent antibacterial activity .

Agrochemical Applications

Pesticide Development

The compound's structural features make it suitable for application in agrochemicals. Research into pyrazole derivatives has indicated their potential as effective pesticides due to their ability to disrupt biological processes in pests. The synthesis of related compounds has led to the discovery of new insecticides that target specific pathways in pest organisms .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in animal models. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential use as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on testing various pyrazole derivatives against antibiotic-resistant bacterial strains. The study found that certain modifications to the pyrazole structure enhanced antimicrobial activity, with 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid being among the most effective candidates .

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Position on Benzyl: Fluorine (4-F): Electron-withdrawing, increasing carboxylic acid acidity and improving solubility in polar solvents. Chlorine (2-Cl/4-Cl): Enhances lipophilicity and metabolic stability but may introduce steric hindrance (2-Cl) or electronic effects (4-Cl) .

- Pyrazole Ring Modifications: Saturation: The 5-oxo-4,5-dihydro analog (CAS 1248907-29-0) has a non-planar ring, reducing aromaticity and altering dipole moments . Carboxylic Acid Position: Consistent at position 4 across analogs, critical for salt formation or conjugation in drug design.

Biologische Aktivität

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 288251-63-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is C₁₂H₁₁FN₂O₂. It has a melting point range of 215–217 °C, indicating stability at room temperature . The presence of the fluorobenzyl group is significant for its biological interactions and pharmacokinetics.

Recent studies have indicated that compounds in the pyrazole class exhibit various mechanisms of action. For instance, they can act as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cellular signaling pathways. In particular, the inhibition of specific PDEs has been linked to anti-inflammatory and antiparasitic effects .

Phosphodiesterase Inhibition

Research has shown that pyrazole derivatives can inhibit phosphodiesterases involved in the growth regulation of parasites like Cryptosporidium parvum. The inhibition of these enzymes leads to reduced parasite viability and growth, making these compounds potential candidates for treating cryptosporidiosis .

Biological Activity Overview

The biological activities associated with 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid include:

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, IC50 values for various analogs against COX-2 have been documented, indicating their efficacy in reducing inflammation .

- Antiparasitic Activity : The compound's ability to target specific PDEs in parasites suggests a promising role in treating parasitic infections. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance activity against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antiparasitic | PDE inhibition | |

| Anticancer Potential | Selective protein inhibition |

Case Study: Antiparasitic Activity

A study conducted on various pyrazole derivatives demonstrated that certain modifications led to enhanced activity against C. parvum. The lead compounds were identified through high-content microscopy assays, showing significant reductions in parasite growth when tested against infected cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Modifications at different positions on the pyrazole ring can lead to variations in biological activity. For instance, structural changes that enhance lipophilicity may improve cellular uptake and bioavailability .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux conditions to form a pyrazole ester intermediate. For fluorinated analogs, 4-fluorobenzyl chloride is introduced via nucleophilic substitution .

Hydrolysis : The ester intermediate undergoes basic hydrolysis (e.g., NaOH/ethanol) to yield the carboxylic acid derivative. Reaction temperature (60–80°C) and duration (6–12 hours) critically affect purity and yield .

Key Factors Affecting Yield:

Q. Table 1: Synthesis Optimization

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Identifies functional groups (C=O stretch at 1680–1700 cm⁻¹; O-H stretch at 2500–3300 cm⁻¹) .

- XRD : Resolves crystal structure, including dihedral angles between pyrazole and fluorobenzyl groups .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z 277.12 for C₁₄H₁₄FN₂O₂) .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring affect the compound’s biological activity?

Methodological Answer:

- Fluorine Substitution : The 4-fluorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .

- Methyl Groups (3,5-position) : Steric hindrance reduces off-target interactions, as shown in GLUT1 inhibition assays (IC₅₀ = 0.8 µM vs. 2.5 µM for non-methylated analogs) .

- Carboxylic Acid vs. Ester : The free acid form increases solubility but reduces cellular uptake; methyl ester prodrugs improve bioavailability .

Q. Table 2: Structure-Activity Relationships (SAR)

| Modification | Biological Activity (IC₅₀) | Assay Model | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | GLUT1 inhibition: 0.8 µM | MCF-7 cells | |

| 3,5-Dimethyl | Antitumor: 12 µM | HeLa cells | |

| Carboxylic acid | Anti-inflammatory: 18 µM | RAW 264.7 |

Q. How can computational methods predict the reactivity of intermediates in fluorinated pyrazole synthesis?

Methodological Answer:

- DFT Calculations : Optimize transition states for cyclocondensation steps. For example, B3LYP/6-31G* level calculations predict activation energies (~25 kcal/mol) for ring closure .

- Molecular Docking : Simulate binding affinity of the carboxylic acid derivative to targets like GLUT1 (AutoDock Vina, ΔG = -9.2 kcal/mol) .

- MD Simulations : Assess stability of fluorobenzyl-pyrazole conformers in aqueous vs. lipid membranes (GROMACS, 100 ns trajectories) .

Q. How to resolve discrepancies in reported biological activities of similar pyrazole derivatives?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays). For example, IC₅₀ values for antitumor activity vary by 30% between methods .

- Purity Verification : Use HPLC-MS to exclude impurities (>98% purity required for reproducibility) .

- Structural Confounders : Compare analogs with identical substituents (e.g., 3,5-dimethyl vs. 3-methyl-5-ethyl derivatives) .

Data Contradiction Analysis

Example Conflict : Antitumor activity of 3,5-dimethyl derivatives varies across studies (IC₅₀ = 12 µM vs. 25 µM).

Resolution :

Dose-Response Curves : Ensure linearity in the 1–50 µM range.

Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7).

Metabolic Stability : Assess compound degradation in cell media (half-life <24h may underestimate potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.